molecular formula C24H33N3O3S B11307003 2-ethyl-4-{4-ethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one

2-ethyl-4-{4-ethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11307003
M. Wt: 443.6 g/mol
InChI Key: ISCMSUUEBPXXOV-UHFFFAOYSA-N
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Description

2-ethyl-4-{4-ethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a tetrahydrophthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-{4-ethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Construction of the Tetrahydrophthalazinone Core: This core structure is formed through a series of condensation and cyclization reactions involving hydrazine derivatives and appropriate diketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4-{4-ethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethyl-4-{4-ethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its therapeutic effects . The pathways involved include inhibition of inflammatory mediators and modulation of neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-4-{4-ethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its combination of a piperidine ring, sulfonyl group, and tetrahydrophthalazinone core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H33N3O3S

Molecular Weight

443.6 g/mol

IUPAC Name

2-ethyl-4-[4-ethyl-3-(4-methylpiperidin-1-yl)sulfonylphenyl]-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C24H33N3O3S/c1-4-18-10-11-19(16-22(18)31(29,30)26-14-12-17(3)13-15-26)23-20-8-6-7-9-21(20)24(28)27(5-2)25-23/h10-11,16-17H,4-9,12-15H2,1-3H3

InChI Key

ISCMSUUEBPXXOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC)S(=O)(=O)N4CCC(CC4)C

Origin of Product

United States

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